molecular formula C17H19NO3 B2519641 Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate CAS No. 2411279-36-0

Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate

Cat. No. B2519641
M. Wt: 285.343
InChI Key: JXVOPBUUIRSNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate, also known as MDMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MDMN is a naphthalene derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to possess anti-cancer properties, and Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate may exert its anti-cancer effects through this mechanism. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.

Advantages And Limitations For Lab Experiments

Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of biological activities, making it a promising compound for drug discovery and development. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. However, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.

Future Directions

There are several future directions for research on Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. Another area of research could focus on the development of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate derivatives with improved solubility and biological activities. Finally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections.

Synthesis Methods

Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction between 4-bromo-1-methyl-2-naphthoic acid and 2-butyn-1-amine. The reaction is carried out in the presence of a base and a palladium catalyst, which leads to the formation of the desired product in good yields. Alternatively, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can also be synthesized using a one-pot reaction between 2-butyn-1-amine, 4-methyl-2-naphthoic acid, and methyl chloroformate in the presence of a base.

Scientific Research Applications

Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.

properties

IUPAC Name

methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-4-7-15(19)18-17(16(20)21-3)11-10-12(2)13-8-5-6-9-14(13)17/h5-6,8-9,12H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOPBUUIRSNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CCC(C2=CC=CC=C21)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.